

# Off-target effects of Canagliflozin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

## **Executive Summary**

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-target," effects of canagliflozin. This technical guide provides a comprehensive overview of the key off-target mechanisms of canagliflozin identified in cellular models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways. The primary off-target effects discussed include the inhibition of mitochondrial complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of mitochondrial glutamate dehydrogenase (GDH)[6][7].

# Inhibition of Mitochondrial Respiratory Chain Complex I

A primary off-target effect of **canagliflozin** is the direct inhibition of mitochondrial complex I, a key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell



lines[11][12]. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This metabolic shift is a critical upstream event for several other off-target effects. Notably, this inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and empagliflozin do not inhibit complex I to the same extent at clinically relevant concentrations[6] [10][11].

**Quantitative Data: Inhibition of Mitochondrial** 

Respiration

| Cellular Model                            | Canagliflozin<br>Concentration     | Observed Effect                                                         | Reference |
|-------------------------------------------|------------------------------------|-------------------------------------------------------------------------|-----------|
| PC3 (Prostate<br>Cancer)                  | 5 μΜ                               | Dose-dependent reduction in oxygen consumption through complex-I        | [11]      |
| PC3 (Prostate<br>Cancer)                  | 30 μΜ                              | Increased extracellular acidification rate (ECAR)                       | [11][12]  |
| HEK-293 Cells                             | > 1 µmol/l                         | Activation of AMPK,<br>downstream of<br>complex I inhibition            | [13]      |
| RPTEC/TERT1<br>(Renal Proximal<br>Tubule) | Clinically relevant concentrations | Inhibition of<br>mitochondrial electron<br>transport chain<br>complex I | [7]       |

# Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XFe96)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].



- Cell Seeding: Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of **canagliflozin** or vehicle control for a specified duration (e.g., 3-24 hours) before the assay.
- Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO<sub>2</sub> incubator.
- Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO<sub>2</sub> incubator. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds:
  - Port A: Oligomycin (e.g., 1.0 μM), an ATP synthase inhibitor.
  - Port B: FCCP (e.g., 1.0 μM), a protonophore that uncouples the ETC.
  - Port C: Rotenone/Antimycin A (e.g., 0.5 μM), inhibitors of complex I and III, respectively.
- Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XFe96
   Analyzer. After calibration, replace the calibrant plate with the cell culture plate.
- Data Acquisition: The instrument measures OCR at baseline and after the sequential
  injection of the inhibitors. The data are used to calculate key parameters of mitochondrial
  function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory
  capacity[16].

### **Activation of AMP-Activated Protein Kinase (AMPK)**

The inhibition of mitochondrial complex I by **canagliflozin** leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[6][9][17][18]. **Canagliflozin**-induced AMPK activation is observed at clinically relevant concentrations and is dependent on the presence of AMP/ADP-sensitive y-subunits, confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off



anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy balance[9].

## Signaling Pathway: Canagliflozin-Induced AMPK Activation



Click to download full resolution via product page



Caption: Canagliflozin inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

## **Quantitative Data: AMPK Activation and Downstream**

**Effects** 

| Cellular Model               | Canagliflozin<br>Concentration       | Observed Effect                                                     | Reference |
|------------------------------|--------------------------------------|---------------------------------------------------------------------|-----------|
| HEK-293 Cells                | > 1 µmol/l                           | Increased phosphorylation of AMPK and ACC                           | [13]      |
| Mouse Hepatocytes            | 10 μΜ                                | Inhibition of lipid<br>synthesis (absent in<br>AMPK knockout cells) | [6]       |
| PC3 & H460 (Cancer<br>Cells) | Clinically achievable concentrations | Increased activating phosphorylation of AMPK                        | [8][12]   |
| Rat & Human Aortic<br>SMCs   | 50 μΜ                                | No significant effect<br>on AMPK<br>phosphorylation                 | [19]      |

# Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activity

This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction[20][21].

- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:
  - Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA).
  - Recombinant active AMPK enzyme.
  - AMPK substrate peptide (e.g., SAMStide).
  - AMP (as an allosteric activator, e.g., 100 μM).



- The test compound (canagliflozin) or vehicle.
- Initiate Reaction: Add ATP to the wells to start the kinase reaction. The final ATP concentration should be near the K<sub>m</sub> for the enzyme.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
- Terminate and Deplete ATP: Add ADP-Glo<sup>™</sup> Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion: Add Kinase Detection Reagent to the wells. This reagent converts
  the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to
  measure the newly synthesized ATP.
- Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and reflects the AMPK activity.

### Other Notable Off-Target Effects

Beyond Complex I and AMPK, **canagliflozin** has been shown to interact with other cellular targets.

- Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition: In human renal proximal tubule
  epithelial cells (RPTEC/TERT1), canagliflozin was found to inhibit GDH at clinically relevant
  concentrations. This dual inhibition of GDH and complex I disrupts glutamine anaplerosis,
  which is critical for proliferating cells, potentially contributing to both therapeutic and adverse
  renal effects[7].
- Inhibition of Glucose Uptake (SGLT2-Independent): Canagliflozin can inhibit cellular glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this effect was observed, studies suggest it does not directly account for AMPK activation[9].
- Induction of Heme Oxygenase-1 (HO-1): In vascular smooth muscle cells (SMCs),
   canagliflozin—but not other gliflozins—inhibited cell proliferation and migration. This effect



was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential mechanism for its cardiovascular benefits[19].

Impairment of T Cell Function: Canagliflozin has been shown to impair the activation, proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for canagliflozin in T cell-mediated autoimmune disorders[22][23].

# Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its target protein within intact cells[24][25][26]. The principle is that ligand binding increases the thermal stability of the target protein. While specific CETSA data for **canagliflozin**'s off-target effects are emerging, the workflow is crucial for confirming these interactions.

**Workflow: Cellular Thermal Shift Assay (CETSA)** 





Click to download full resolution via product page

Caption: CETSA workflow to confirm drug-target binding in cells.



#### Conclusion

The evidence from numerous studies in cellular models demonstrates that **canagliflozin** possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial complex I and glutamate dehydrogenase, leading to the activation of the critical energy sensor AMPK. These actions result in profound metabolic reprogramming, affecting processes such as lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a plausible molecular basis for the unexpected clinical benefits observed with **canagliflozin**, particularly in the cardiovascular and renal systems. For researchers and drug development professionals, understanding these multifaceted actions is crucial for elucidating the full therapeutic potential of **canagliflozin** and for designing next-generation metabolic modulators with improved target specificity and efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Mechanism of Action [inimedicalconnect.com]
- 4. Effects of the SGLT2 inhibitor canagliflozin on plasma biomarkers TNFR-1, TNFR-2 and KIM-1 in the CANVAS trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 8. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial respiration assay [bio-protocol.org]
- 15. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-target effects of Canagliflozin in cellular models].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606465#off-target-effects-of-canagliflozin-in-cellular-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com